21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is a water-soluble, non-symmetric porphyrin with excellent optical properties and unparalleled selectivity for G-quadruplex DNA. G-quadruplexes are non-canonical DNA structures formed by guanine-rich sequences. They are implicated in genomic stability, longevity, and cancer .
Preparation Methods
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- can be synthesized via the methylation of mesoporphyrin IX. . Industrial production methods often involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- has a wide range of scientific research applications, including:
Mechanism of Action
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- exerts its effects by selectively binding to G-quadruplex DNA. This binding induces a high fluorescence of 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl-, which can be used to detect and study G-quadruplex structures . The molecular targets and pathways involved include the stabilization of G-quadruplex structures and the promotion of parallel G-quadruplex conformations .
Comparison with Similar Compounds
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- is unique in its high selectivity and fluorescence upon binding to G-quadruplex DNA. Similar compounds include:
Zinc Protoporphyrin IX: Another porphyrin compound used in similar applications but with different binding properties and fluorescence characteristics.
21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17,21-pentamethyl- stands out due to its exceptional optical properties and unparalleled selectivity for G-quadruplex DNA .
Properties
CAS No. |
130641-26-8 |
---|---|
Molecular Formula |
C35H40N4O4 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,21-pentamethyl-23H-porphyrin-2-yl]propanoic acid |
InChI |
InChI=1S/C35H40N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)31(38-27)17-33-25(11-13-35(42)43)21(6)32(39(33)7)16-30-23(9-2)19(4)28(37-30)15-29(22)36-26/h14-17,36H,8-13H2,1-7H3,(H,40,41)(H,42,43) |
InChI Key |
CDCQNAISRYFNPX-UHFFFAOYSA-N |
SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Canonical SMILES |
CCC1=C(C2=CC3=NC(=CC4=C(C(=C(N4C)C=C5C(=C(C(=N5)C=C1N2)C)CC)C)CCC(=O)O)C(=C3C)CCC(=O)O)C |
Synonyms |
N-methylmesoporphyrin N-methylmesoporphyrin IX |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.